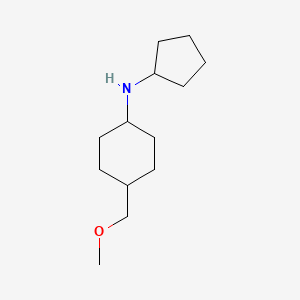
N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C₁₃H₂₅NO and a molecular weight of 211.34 g/mol . This compound is characterized by a cyclopentyl group attached to a cyclohexane ring, which is further substituted with a methoxymethyl group and an amine group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the methoxymethyl group: This step involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride.
Attachment of the cyclopentyl group: This can be done through a Grignard reaction or other alkylation methods.
Introduction of the amine group: This step involves the use of ammonia or an amine source under reductive amination conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure the highest efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-cyclopentyl-4-(methyl)cyclohexan-1-amine
- N-cyclopentyl-4-(ethoxymethyl)cyclohexan-1-amine
- N-cyclopentyl-4-(hydroxymethyl)cyclohexan-1-amine
Uniqueness
N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
Propriétés
Numéro CAS |
920280-54-2 |
|---|---|
Formule moléculaire |
C13H25NO |
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
N-cyclopentyl-4-(methoxymethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H25NO/c1-15-10-11-6-8-13(9-7-11)14-12-4-2-3-5-12/h11-14H,2-10H2,1H3 |
Clé InChI |
ZNCCQHLYUBDKHA-UHFFFAOYSA-N |
SMILES canonique |
COCC1CCC(CC1)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)
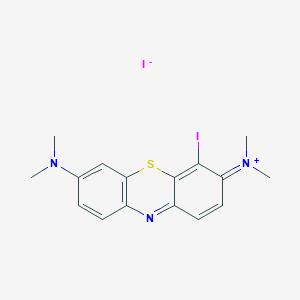
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)
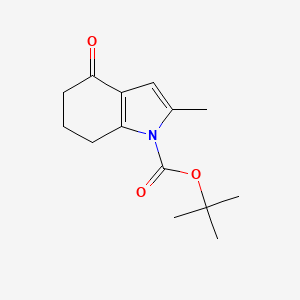
![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)
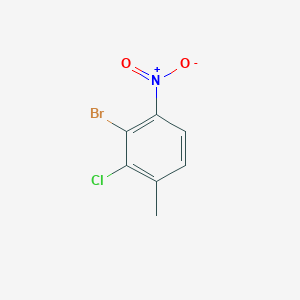
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)


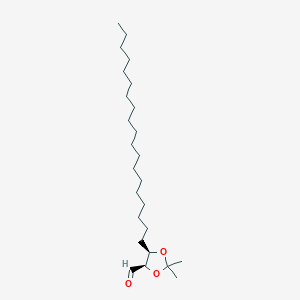
![3-{2-[3-Methyl-5-(propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12612187.png)
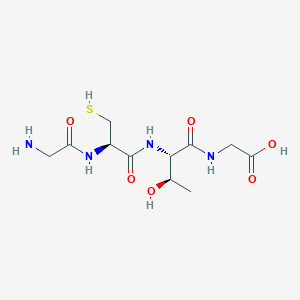
![4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-](/img/structure/B12612203.png)
